2-Methyl-6-nitrobenzaldehyde
Overview
Description
2-Methyl-6-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, featuring a methyl group at the second position and a nitro group at the sixth position on the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-6-nitrobenzaldehyde can be synthesized through a multi-step process involving nitration and formylation reactions. One common method involves the nitration of 2-methylbenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid, followed by careful control of temperature to avoid over-nitration. The reaction typically proceeds at temperatures below 50°C to ensure selective nitration at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. For example, the continuous preparation method involves using 2,3-dimethyl nitrobenzene and nitrite as initial raw materials .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
- Reduction of the nitro group yields 2-methyl-6-aminobenzaldehyde.
- Oxidation of the aldehyde group produces 2-methyl-6-nitrobenzoic acid.
- Substitution reactions can yield various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitrobenzaldehyde depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that are key intermediates in many organic reactions. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleophiles in biological systems .
Comparison with Similar Compounds
2-Methylbenzaldehyde: Lacks the nitro group, making it less reactive in certain substitution reactions.
2-Nitrobenzaldehyde: Lacks the methyl group, which affects its steric and electronic properties.
4-Methyl-2-nitrobenzaldehyde: The nitro group is at a different position, leading to different reactivity patterns.
Uniqueness: 2-Methyl-6-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
2-methyl-6-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHWNZFYCKTRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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